1-Propylpiperidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-5-9-6-3-8(10)4-7-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGNITMKWYOPCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546155 | |
| Record name | 1-Propylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105409-83-4 | |
| Record name | 1-Propylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-propylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. By observing the magnetic behavior of atomic nuclei, NMR allows for the precise determination of molecular structure.
Proton (¹H) and Carbon-13 (¹³C) NMR are the two most common types of NMR spectroscopy used in the structural analysis of organic molecules.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-Propylpiperidin-4-ol, each unique proton environment gives rise to a distinct signal. The chemical shift (δ) of these signals, their integration (the area under the peak), and their splitting pattern (multiplicity) provide a wealth of structural information. The protons on the propyl group would exhibit characteristic signals, as would the protons on the piperidine (B6355638) ring and the hydroxyl proton. For instance, the methyl (CH₃) protons of the propyl group would typically appear as a triplet in the upfield region of the spectrum, while the methylene (B1212753) (CH₂) protons adjacent to the nitrogen would be shifted further downfield due to the deshielding effect of the nitrogen atom. The proton on the carbon bearing the hydroxyl group (CH-OH) would also have a characteristic chemical shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts in ¹³C NMR are indicative of the electronic environment of the carbon atoms. For example, the carbon atom attached to the hydroxyl group would have a significantly different chemical shift compared to the other carbons in the piperidine ring. Similarly, the three distinct carbon atoms of the N-propyl group would each have their own characteristic chemical shifts.
| ¹H NMR Predicted Data for this compound | |
| Assignment | Predicted Chemical Shift (ppm) |
| Propyl-CH₃ | ~ 0.9 (triplet) |
| Propyl-CH₂ | ~ 1.5 (sextet) |
| N-CH₂-Propyl | ~ 2.4 (triplet) |
| Piperidine-H2, H6 (axial) | ~ 2.0 (multiplet) |
| Piperidine-H2, H6 (equatorial) | ~ 2.8 (multiplet) |
| Piperidine-H3, H5 (axial) | ~ 1.6 (multiplet) |
| Piperidine-H3, H5 (equatorial) | ~ 1.9 (multiplet) |
| Piperidine-H4 | ~ 3.7 (multiplet) |
| OH | Variable (broad singlet) |
| ¹³C NMR Predicted Data for this compound | |
| Assignment | Predicted Chemical Shift (ppm) |
| Propyl-CH₃ | ~ 12 |
| Propyl-CH₂ | ~ 21 |
| N-CH₂-Propyl | ~ 60 |
| Piperidine-C2, C6 | ~ 53 |
| Piperidine-C3, C5 | ~ 35 |
| Piperidine-C4 | ~ 68 |
Note: The data in the tables above are predicted values based on typical chemical shifts for similar structural motifs and may not represent actual experimental values.
For more complex molecules or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation information between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically on adjacent carbons. This is invaluable for tracing the connectivity of the proton network within the propyl group and the piperidine ring of this compound.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. Each peak in the 2D spectrum corresponds to a C-H bond, with the x-axis representing the ¹H chemical shift and the y-axis representing the ¹³C chemical shift. This allows for the direct assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. nih.gov It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.
In the IR spectrum of this compound, the most prominent and diagnostic absorption band would be due to the O-H stretching vibration of the hydroxyl group. This typically appears as a broad and strong band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the alkyl groups (propyl and piperidine ring) would be observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibration would also be present, typically in the 1000-1200 cm⁻¹ region. The absence of a strong absorption in the 1650-1750 cm⁻¹ region would confirm the absence of a carbonyl (C=O) group.
| Characteristic IR Absorption Bands for this compound | |
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad, strong) |
| C-H (alkane) | 2850-3000 (strong) |
| C-O (alcohol) | 1000-1200 (strong) |
| C-N (amine) | 1020-1250 (medium) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern of the molecule in the mass spectrometer can provide valuable structural information.
For this compound (C₈H₁₇NO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (143.23 g/mol ). High-resolution mass spectrometry (HRMS) could be used to determine the exact mass, which can confirm the molecular formula. The fragmentation pattern would likely involve the loss of the propyl group, the hydroxyl group, or cleavage of the piperidine ring, leading to characteristic fragment ions.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cmbr-journal.com This is a powerful tool for the analysis of volatile and thermally stable compounds. pdx.edu An ethanol (B145695) extract of a sample containing this compound could be injected into the GC-MS system. cmbr-journal.com The gas chromatograph would separate the components of the mixture, and the mass spectrometer would then provide a mass spectrum for each separated component, allowing for its identification. cmbr-journal.com The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound.
Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for the analysis of less volatile or thermally unstable compounds. nih.gov LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. nih.gov This technique is well-suited for the analysis of piperidine alkaloids and their derivatives. austinpublishinggroup.comresearchgate.net In an LC-MS analysis of a mixture containing this compound, the compound would first be separated from other components on an HPLC column. The eluent from the column would then be introduced into the mass spectrometer, where the compound would be ionized and its mass-to-charge ratio determined, allowing for its identification and quantification.
Chromatographic Methods for Purity and Compositional Analysis
Chromatographic techniques are fundamental in the analytical chemistry of this compound, providing robust methods for separating it from impurities, starting materials, and by-products. These methods are essential for assessing purity, identifying components in a mixture, and monitoring the progress of its synthesis. The choice of technique depends on the volatility and polarity of the compound and the specific requirements of the analysis.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a gaseous mobile phase and a stationary phase.
Research Findings: The analysis of piperidine derivatives by GC is well-established. For quantitative analysis, a flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds. For structural confirmation and identification of unknown impurities, GC is often coupled with a mass spectrometer (GC-MS), which provides detailed mass spectra of the separated components. researchgate.netnih.govnih.gov The choice of column is critical; a non-polar or medium-polarity column, such as one with a 5% phenyl/95% methyl silicone stationary phase, is often effective for separating N-alkylated piperidinols. unodc.orgresearchgate.net Method parameters, including injector temperature, oven temperature program, and carrier gas flow rate, must be optimized to achieve good resolution and peak shape without causing thermal degradation of the analyte. unodc.orgresearchgate.net
Table 1: Illustrative GC Parameters for this compound Analysis
| Parameter | Value | Purpose |
| Column | 5% Phenyl/95% Methyl Silicone (30 m x 0.25 mm ID, 0.25 µm film) | Provides separation based on boiling point and polarity. |
| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min | Separates compounds with different boiling points. |
| Carrier Gas | Helium at 1.0 mL/min | Transports the sample through the column. |
| Detector | FID or Mass Spectrometer (MS) | FID for quantification, MS for identification. |
| Expected Retention Time | ~10-15 minutes | Varies based on exact conditions; used to identify the compound. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is the cornerstone for the purity analysis of a wide range of pharmaceutical compounds, including those that are non-volatile or thermally sensitive. basicmedicalkey.comnih.gov For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.
Research Findings: In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Since this compound lacks a strong chromophore, UV detection can be challenging at low concentrations. In such cases, derivatization with a UV-active agent or the use of more universal detectors like mass spectrometry (LC-MS) or evaporative light scattering (ELSD) is employed. researcher.lifegoogle.com The method's parameters, such as mobile phase composition, flow rate, and column temperature, are optimized to ensure adequate separation from potential impurities. mdpi.com
Table 2: Example RP-HPLC Method for Purity Assessment of this compound
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard non-polar stationary phase for reversed-phase chromatography. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Common mobile phase for separating polar to moderately polar compounds. Formic acid improves peak shape. |
| Gradient | 5% to 95% Acetonitrile over 20 minutes | A gradient elution allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm or Mass Spectrometry (MS) | Low UV wavelength for compounds with limited chromophores; MS provides higher sensitivity and specificity. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. libretexts.orgfishersci.com It is frequently employed to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. chemistryhall.comnih.gov
Research Findings: For this compound, TLC is performed on a plate coated with a stationary phase, typically silica (B1680970) gel. libretexts.org The sample is spotted on the plate, which is then placed in a sealed chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, the compound separates based on its affinity for the stationary versus the mobile phase. chemistryhall.com More polar compounds interact more strongly with the silica gel and travel shorter distances, resulting in a lower Retention Factor (Rf), while less polar compounds travel further. libretexts.org Visualization can be achieved using a UV lamp if the compound is UV-active, or by staining with reagents like potassium permanganate (B83412) or iodine vapor. fishersci.com
Table 3: Hypothetical TLC Results for this compound in Different Solvent Systems
| Mobile Phase (v/v) | Retention Factor (Rf) | Observation |
| 100% Ethyl Acetate (B1210297) | 0.20 | Low mobility, indicating strong interaction with the silica plate. |
| 9:1 Dichloromethane/Methanol | 0.55 | Good separation, suitable for reaction monitoring. |
| 7:3 Hexane/Ethyl Acetate | 0.10 | Very low mobility, solvent system is too non-polar. |
| Rf = distance traveled by sample / distance traveled by solvent front |
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray Diffraction, particularly single-crystal X-ray crystallography, is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govnih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for confirming the molecular structure and understanding the solid-state properties of this compound. nih.govresearchgate.net
Research Findings: To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com The data reveals the exact conformation of the piperidine ring (e.g., chair conformation), the orientation of the propyl and hydroxyl groups, and how the molecules pack together in the crystal lattice through interactions like hydrogen bonding. mdpi.comresearchgate.net This information is crucial for understanding physical properties such as melting point, solubility, and stability. Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze bulk crystalline material, identify different polymorphic forms, and assess sample purity. researchgate.net
Table 4: Representative Crystallographic Data for a Piperidine Derivative
| Parameter | Illustrative Value | Description |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/n | Defines the specific symmetry elements within the crystal. |
| Unit Cell Dimensions | a = 6.1 Å, b = 26.0 Å, c = 12.5 Å, β = 93.2° | The dimensions and angle of the fundamental repeating unit of the crystal. |
| Density (calculated) | 1.52 g/cm³ | The theoretical density derived from the crystal structure. |
| Key Interactions | O-H···N Hydrogen Bonds | Identifies the primary intermolecular forces governing the crystal packing. |
Thermal Analysis Techniques
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. These methods are critical for characterizing the solid-state properties of materials like this compound, including its melting point, purity, and polymorphism.
Differential Scanning Calorimetry (DSC) in Polymorphism and Solid Form Characterization
Differential Scanning Calorimetry (DSC) is a primary tool for thermal analysis. rroij.comnih.gov It measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. iitd.ac.intudelft.nl This allows for the detection of thermal events such as melting, crystallization, and solid-solid phase transitions.
Research Findings: A DSC thermogram of this compound would display an endothermic peak corresponding to its melting point. The temperature at the peak maximum is the melting temperature, and the area under the peak is proportional to the enthalpy of fusion. nih.gov The sharpness of the melting peak can be an indicator of purity. najah.edu Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development. Different polymorphs of a compound will have distinct crystal structures and, consequently, different melting points, enthalpies of fusion, and solubilities. mdpi.com DSC is a highly effective technique for identifying and characterizing these different forms, as each polymorph will exhibit a unique thermal profile. mdpi.com
Table 5: Illustrative DSC Data for Two Hypothetical Polymorphs of this compound
| Property | Polymorph A | Polymorph B | Significance |
| Melting Point (Tₘ) | 75 °C | 82 °C | Indicates different crystal lattice energies. |
| Enthalpy of Fusion (ΔHբ) | 25 kJ/mol | 29 kJ/mol | Reflects the energy required to break the crystal lattice. |
| Thermal Event | Sharp endotherm | Sharp endotherm | Characteristic of the melting of a crystalline solid. |
Chemical Reactivity and Transformation Studies
Nucleophilic Substitution Reactions of Piperidinol Moieties
The hydroxyl group of 1-Propylpiperidin-4-ol and related piperidinols can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups at the C-4 position of the piperidine (B6355638) ring. bloomtechz.cominnospk.comcymitquimica.com A nucleophile, an electron-rich species, attacks the partially positive carbon atom attached to the hydroxyl group, leading to the displacement of the hydroxyl group. savemyexams.commasterorganicchemistry.com
For the hydroxyl group to be an effective leaving group, it typically requires protonation or conversion into a more reactive intermediate. Common strategies include:
Conversion to a Halide: The hydroxyl group can be replaced by a halogen, such as chlorine or bromine, using standard halogenating agents.
Mitsunobu Reaction: This versatile reaction allows for the substitution of the hydroxyl group with a variety of nucleophiles, including carboxylic acids (to form esters) and phenols (to form ethers), under mild conditions. nih.govresearchgate.net The reaction typically employs a phosphine (B1218219) reagent, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). nih.gov
Formation of Sulfonate Esters: The hydroxyl group can be converted into a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group, facilitating subsequent substitution by a wide range of nucleophiles.
These substitution reactions are fundamental in diversifying the structure of the piperidinol core for various applications. bloomtechz.com
Cyclization Reactions and Novel Ring Formation from Piperidinol Precursors
The piperidinol framework, including this compound, serves as a versatile precursor for the synthesis of more complex heterocyclic systems through cyclization reactions. mdpi.commdpi.comresearchgate.netnih.gov These reactions can be either intramolecular, where different parts of the same molecule react, or intermolecular, involving reaction with another molecule to form a new ring.
Intramolecular Cyclization:
Formation of Fused Bicyclic Systems: By introducing a suitable functional group elsewhere in the molecule, intramolecular cyclization can lead to the formation of fused ring systems. For example, an appropriately placed amino or carboxyl group can react with the piperidinol moiety to form a new ring fused to the piperidine core. rsc.org
Spirocyclization: The piperidinol can be a starting point for creating spirocyclic compounds, where two rings share a single common atom. This is often achieved by converting the hydroxyl group to a ketone (4-piperidone) and then utilizing reactions that form a new ring at the C-4 position. researchgate.net
Reductive Cyclization: Intramolecular reductive cyclization of precursors derived from piperidinols can lead to the formation of novel N-hydroxy piperidine derivatives. tandfonline.com
Intermolecular Cyclization:
Multi-component Reactions: Piperidinol derivatives can participate in multi-component reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly efficient for generating diverse molecular scaffolds. mdpi.com
These cyclization strategies are crucial for accessing novel and structurally complex molecules that may possess interesting biological activities. tandfonline.comnih.govbenthamdirect.comru.nl
Derivatization Reactions for Functional Group Modification
Derivatization involves the chemical modification of the existing functional groups in this compound to alter its properties or to prepare it for subsequent reactions. research-solution.comresearchgate.netlibretexts.org The primary sites for derivatization are the hydroxyl group and the tertiary amine.
Reactions at the Hydroxyl Group:
Esterification: The hydroxyl group can be readily converted to an ester by reaction with a carboxylic acid, acid chloride, or anhydride. bloomtechz.com This is a common strategy to introduce a wide variety of acyl groups.
Etherification: Formation of an ether linkage is another important derivatization. bloomtechz.comnih.gov This can be achieved through reactions like the Williamson ether synthesis, where the alkoxide of the piperidinol reacts with an alkyl halide, or through the Mitsunobu reaction. nih.govgoogle.com
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-propyl-4-piperidone. bloomtechz.comevitachem.com This transformation is a key step in the synthesis of many piperidine-based compounds and can be accomplished using a variety of oxidizing agents. bloomtechz.comacs.org
Reactions at the Nitrogen Atom:
N-Oxide Formation: The tertiary amine can be oxidized to an N-oxide.
Quaternization: Reaction with an alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive charge and is bonded to four carbon atoms.
These derivatization reactions expand the chemical space accessible from this compound, enabling the synthesis of a broad library of related compounds. thermofisher.com
| Reaction Type | Reagent/Conditions | Functional Group Modified | Product Type |
| Esterification | Carboxylic acid, Acid chloride, Anhydride | Hydroxyl | Ester |
| Etherification | Alkyl halide (Williamson), Alcohol (Mitsunobu) | Hydroxyl | Ether |
| Oxidation | Oxidizing agents (e.g., CrO₃, Swern) | Hydroxyl | Ketone (Piperidone) |
| N-Oxide Formation | Oxidizing agent (e.g., H₂O₂) | Tertiary Amine | N-Oxide |
| Quaternization | Alkyl halide | Tertiary Amine | Quaternary Ammonium Salt |
This table provides a summary of common derivatization reactions for piperidinol compounds.
Regioselective and Chemoselective Transformations of the Piperidinol Core
Regioselectivity and chemoselectivity are critical concepts in the synthesis of complex molecules derived from this compound. nih.gov
Regioselectivity refers to the preferential reaction at one specific site in a molecule that has multiple reactive sites. For instance, in the hydroxylation of N-substituted piperidines, certain biocatalysts can introduce a hydroxyl group specifically at the C-4 position with excellent regioselectivity. acs.org Similarly, in the ring-opening of substituted aziridines to form piperidines, the position of attack by a nucleophile can be controlled by the nature of the substituents on the aziridine (B145994) ring. frontiersin.org
Chemoselectivity is the preferential reaction of a reagent with one functional group over another. In a molecule like this compound, which contains both a hydroxyl group and a tertiary amine, chemoselective reactions are essential. mdpi.comnih.gov For example, it is possible to selectively acylate the hydroxyl group without affecting the tertiary amine by choosing appropriate reaction conditions. Conversely, the nitrogen can be quaternized with an alkyl halide without reacting with the less nucleophilic hydroxyl group. The use of protecting groups, such as a tert-butyloxycarbonyl (Boc) group on the nitrogen, can facilitate selective reactions at the hydroxyl group. bloomtechz.comresearchgate.netresearchgate.net
The ability to control regioselectivity and chemoselectivity is paramount for the efficient and predictable synthesis of complex piperidine derivatives. researchgate.netacs.orgcdnsciencepub.com
Mechanistic Investigations of Key Reaction Pathways
Understanding the mechanisms of the reactions involving the piperidinol core is crucial for optimizing reaction conditions and predicting outcomes.
Nucleophilic Substitution: The mechanism of nucleophilic substitution at the C-4 position can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the substrate, nucleophile, and reaction conditions. In an Sₙ1 reaction, a carbocation intermediate is formed, while an Sₙ2 reaction involves a single transition state where the nucleophile attacks as the leaving group departs.
Cyclization Reactions: The mechanisms of cyclization reactions are often complex and can involve various intermediates. For example, intramolecular 1,3-dipolar cycloaddition of nitrones derived from piperidine precursors is a key step in the stereoselective synthesis of certain substituted 4-hydroxypiperidines. researchgate.net DFT (Density Functional Theory) calculations are often employed to rationalize the stereochemical outcomes and understand the transition states of these reactions. nih.gov
Catalytic Reactions: In metal-catalyzed reactions, such as Rh(II)-catalyzed transformations of diazocarbonyl piperidine cores, the mechanism can involve the formation of metal carbenes or ylide intermediates, which then undergo further reactions like cyclopropanation, C-H insertion, or rearrangement. nih.gov Mechanistic studies, including the isolation of reaction intermediates and computational modeling, are vital for elucidating these complex catalytic cycles. nih.govacs.org For instance, studies on copper-catalyzed intramolecular C-H amination to form piperidines have investigated the roles of different copper oxidation states (Cu(I), Cu(II), Cu(III)) and the nature of the nitrogen source. nih.gov
These mechanistic investigations provide fundamental insights into the reactivity of this compound and guide the development of new synthetic methodologies.
Derivatization Strategies and Scaffold Modifications
Synthesis of N-Substituted 1-Propylpiperidin-4-ol Analogues
The secondary amine of the piperidine (B6355638) ring in this compound is a key site for synthetic modification. N-substitution allows for the introduction of a wide variety of functional groups, which can significantly influence the pharmacological profile of the resulting compounds. Common strategies for N-substitution include reductive amination and nucleophilic substitution reactions.
Reductive amination is a widely employed method for the synthesis of N-substituted piperidines. This reaction typically involves the condensation of a piperidone with a primary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding N-substituted piperidine. While this method is highly effective, it is more commonly used for the synthesis of the piperidine ring itself, starting from a precursor like N-boc-piperidin-4-one, followed by the introduction of the desired N-substituent. researchgate.net
A more direct approach for the derivatization of this compound involves nucleophilic substitution reactions. For instance, alkylation of the piperidine nitrogen with various alkyl halides or other electrophiles can be achieved under basic conditions. This method allows for the introduction of a diverse range of substituents.
A notable example of the synthesis of N-substituted piperidinol analogues involves a parallel synthesis approach to generate a library of compounds. In one study, a piperidinol hit was optimized by reacting it with a series of epoxides to introduce various N-substituents. This reaction resulted in the formation of a 22-member library of N-substituted piperidinol analogues with promising biological activity. nih.gov For example, the reaction of a piperidinol core with substituted phenoxy epoxides yielded compounds such as 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol and 1-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl) piperidin-4-ol. nih.gov
The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has also been described, showcasing the versatility of modifying the piperidine nitrogen with various acyl and alkyl groups, including benzoyl, benzyl, adamantanoyl, and others. nih.gov These strategies can be conceptually applied to this compound to generate a wide array of novel derivatives. A general one-pot cyclization of diols with amines via bis-triflate intermediates also presents a mild and efficient method for synthesizing N-substituted 4-phenylpiperidines, a strategy that could be adapted for this compound analogues. researchgate.net
| Starting Material | Reagent | Product | Reaction Type |
| Piperidinol core | Substituted phenoxy epoxides | N-(2-hydroxy-3-phenoxypropyl)piperidinol analogues | Nucleophilic ring-opening |
| Piperidine | Benzoyl chloride | N-benzoylpiperidine | Acylation |
| Piperidine | Benzyl bromide | N-benzylpiperidine | Alkylation |
| Diol | Primary amine, Triflic anhydride | N-substituted 4-phenylpiperidine | One-pot cyclization |
Chemical Modifications at the Hydroxyl Group (C4-position)
The hydroxyl group at the C4-position of this compound offers another avenue for chemical modification, enabling the introduction of various functionalities through reactions such as esterification, etherification, and substitution. These modifications can alter the polarity, hydrogen bonding capacity, and steric bulk of the molecule, thereby influencing its biological properties.
A common strategy for modifying hydroxyl groups is to convert them into better leaving groups, which can then be displaced by a variety of nucleophiles. nih.gov For example, the hydroxyl group can be tosylated by reacting it with p-toluenesulfonyl chloride in the presence of a base. The resulting tosylate is an excellent leaving group and can be readily displaced by nucleophiles such as azides, amines, and thiols. semanticscholar.orgmdpi.com
The conversion of the hydroxyl group to an azide (B81097) is a particularly useful transformation as it introduces a bioorthogonal handle that can be used for "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes. nih.gov This allows for the facile conjugation of the piperidinol scaffold to other molecules of interest. The Mitsunobu reaction is another powerful method for the direct conversion of alcohols to a variety of functional groups, including azides, with inversion of stereochemistry. nih.gov
Esterification and etherification of the C4-hydroxyl group are also common modifications. Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid under appropriate conditions. Etherification can be carried out, for example, through a Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.
| Reaction Type | Reagent(s) | Product Functional Group | Key Feature |
| Tosylation | p-Toluenesulfonyl chloride, base | Tosylate (-OTs) | Excellent leaving group for substitution reactions. semanticscholar.orgmdpi.com |
| Azidation (via tosylate) | Sodium azide | Azide (-N3) | Bioorthogonal handle for click chemistry. nih.gov |
| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), triphenylphosphine (B44618), nucleophile | Varies (e.g., azide, ester) | Inversion of stereochemistry. nih.gov |
| Esterification | Acyl chloride or carboxylic acid | Ester (-OCOR) | Modifies polarity and steric bulk. |
| Williamson Ether Synthesis | Base, alkyl halide | Ether (-OR) | Introduces an ether linkage. |
Ring Substitutions and Fused Systems Incorporating the Piperidinol Core
Beyond modifications at the nitrogen and the C4-hydroxyl group, the piperidine ring itself can be further functionalized or incorporated into more complex fused ring systems. These strategies lead to the creation of novel scaffolds with distinct three-dimensional shapes and chemical properties.
The synthesis of fused pyridine (B92270) ring systems, for example, can be achieved through various cyclization reactions. While not directly starting from this compound, the methodologies for creating pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and thieno[2,3-b:4,5-b']dipyridines from substituted pyridines demonstrate the potential for constructing fused systems. researchgate.netbohrium.com These strategies could be adapted to incorporate a piperidinol core.
The construction of such fused systems often involves multi-step synthetic sequences, starting with a functionalized piperidine derivative. For instance, a piperidinone can serve as a building block for the synthesis of fused and spiro piperidine derivatives. nih.gov The introduction of substituents onto the piperidine ring can be achieved through various organic reactions, leading to polysubstituted piperidine analogues. ajchem-a.com
Design and Synthesis of Novel Piperidine Scaffolds from this compound Precursors
This compound and its derivatives serve as valuable precursors for the design and synthesis of more complex and structurally diverse piperidine-containing scaffolds. These novel scaffolds are of significant interest in medicinal chemistry due to their potential to interact with a wide range of biological targets.
Spiro[indole-3,4'-piperidine] scaffolds represent a class of spirocyclic compounds that fuse an indole (B1671886) ring system with a piperidine ring at a common carbon atom. These structures are of great interest due to their presence in various natural products and biologically active molecules. researchgate.net
The synthesis of these scaffolds can be achieved through multicomponent reactions. For instance, a one-pot, four-component reaction of arylamines, methyl propiolate, isatin, and malononitrile (B47326) in the presence of a base catalyst can afford functionalized spiro[indole-3,4'-pyridine] derivatives. nih.gov While this yields a pyridine ring, subsequent reduction could potentially lead to the desired piperidine scaffold.
Another approach involves the synthesis of spiro[indoline-3,4'-piperidin]-2-ones. These compounds can be synthesized through various methods, including visible-light-driven dearomatization strategies, which allow for the construction of complex three-dimensional architectures under mild conditions. researchgate.net The synthesis of spiro[pyrazolone-4,2'-pyridoindole] scaffolds via a [3 + 3] cycloaddition of 2-indolylmethanol with an azomethine ylide also provides a route to complex spiro systems containing a piperidine-like core. rsc.org
| Reactants | Catalyst/Conditions | Product Scaffold | Reference |
| Arylamine, methyl propiolate, isatin, malononitrile | Triethylamine (B128534) | Spiro[indoline-3,4'-pyridine] | nih.gov |
| 3-Substituted indoles | Thioxanthone, visible light (λ = 420 nm) | Spiroazetidine indoline | researchgate.net |
| 2-Indolylmethanol, 4-aminopyrazolone, benzaldehyde | Room temperature, no catalyst | Spiro[pyrazolone–pyridoindole] | rsc.org |
The fusion of a triazole ring with a piperidine scaffold results in tricyclic systems with unique structural and electronic properties. These scaffolds have gained attention in medicinal chemistry for their potential as anticancer and antimicrobial agents. nih.gov
A common strategy for the synthesis of triazole-fused systems is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry." This reaction involves the cycloaddition of an azide with an alkyne to form a 1,2,3-triazole ring. By incorporating both an azide and an alkyne functionality into a piperidine precursor, an intramolecular cycloaddition can lead to the formation of a fused tricyclic system.
For example, a double cyclization strategy involving a sequential ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) and a hydrogen borrowing reaction has been used to assemble tricyclic 1,5-fused 1,2,3-triazole piperazines from a proline scaffold. rsc.org This methodology could be adapted to piperidine-based precursors. The synthesis of 1,2,3-triazole-fused 1,4-benzodiazepine (B1214927) scaffolds also highlights the utility of intramolecular Huisgen cycloadditions in constructing complex heterocyclic systems. nih.gov
The synthesis of triazole-fused piperidine derivatives has been reported in the context of developing novel anticancer agents, demonstrating the therapeutic potential of this scaffold. researchgate.net
| Synthetic Strategy | Key Reaction | Resulting Scaffold | Potential Application |
| Double cyclization | Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) | Tricyclic 1,5-fused 1,2,3-triazole piperazine | Asymmetric transformations |
| Intramolecular Huisgen cycloaddition | Thermal or metal-catalyzed azide-alkyne cycloaddition | 1,2,3-Triazole-fused piperidine | Anticancer, antimicrobial |
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations are employed to determine the optimized molecular geometry of 1-Propylpiperidin-4-ol, corresponding to the lowest energy conformation of the molecule. By solving the Kohn-Sham equations, DFT provides information on electronic properties such as orbital energies and electron density distribution. nih.gov For instance, studies on similar piperidine (B6355638) derivatives have successfully used DFT methods, such as B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), to calculate optimized geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.netresearchgate.net These calculations are fundamental for understanding the molecule's intrinsic characteristics and serve as the basis for further computational analyses.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. nih.govscirp.org A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.govnih.gov This analysis helps in predicting the sites of electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the nitrogen and oxygen atoms due to their lone pairs of electrons, while the LUMO would be distributed across the sigma anti-bonding orbitals of the structure.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.75 |
| Energy Gap (ΔE) | 4.75 |
Note: These values are illustrative and represent typical ranges for similar heterocyclic compounds.
Table 2: Illustrative NBO Analysis for Key Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N) | σ*(C-C) | 5.2 |
| LP (O) | σ*(C-H) | 2.8 |
| σ(C-H) | σ*(C-C) | 1.5 |
Note: These values are hypothetical examples to illustrate the type of data obtained from an NBO analysis.
Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.commdpi.com By numerically solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape and dynamic behavior of this compound in various environments, such as in a vacuum or in solution. mdpi.com These simulations can reveal the preferred conformations of the propyl group and the piperidinol ring (e.g., chair, boat, twist-boat), the orientation of the hydroxyl group (axial vs. equatorial), and the flexibility of the entire structure. MD simulations are crucial for understanding how the molecule interacts with its surroundings, such as solvent molecules or biological macromolecules, by providing insights into its accessible conformations and the timescale of conformational changes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.orgfiveable.me QSAR models are built by correlating molecular descriptors (physicochemical, electronic, or steric properties) with experimentally determined activity. jocpr.com For analogues of this compound, a QSAR study could be developed to predict their activity towards a specific biological target. Descriptors such as molecular weight, logP, polar surface area, dipole moment, and HOMO-LUMO energies would be calculated for a series of related piperidine derivatives. nih.gov Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a predictive model. fiveable.me Such models can guide the design of new analogues with potentially enhanced activity by identifying the key structural features that influence the biological response. nih.gov
Computational Studies of Molecular Interactions (e.g., ligand-catalyst, ligand-protein)
Computational methods are extensively used to study the interactions between a small molecule (ligand) like this compound and a larger molecule, such as a protein receptor or a catalyst. Molecular docking is a common technique used to predict the preferred binding mode and affinity of a ligand within the active site of a protein. researchgate.net This method involves sampling a large number of orientations and conformations of the ligand and scoring them based on their interaction energies. Following docking, MD simulations can be performed on the ligand-protein complex to assess the stability of the predicted binding pose and to analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex over time. researchgate.netnih.gov Such studies are fundamental in drug discovery for understanding the mechanism of action and for structure-based drug design. nih.gov
Theoretical Investigations of Reaction Mechanisms and Transition States
Theoretical chemistry provides powerful tools to elucidate the mechanisms of chemical reactions. researchgate.netuokerbala.edu.iq By mapping the potential energy surface of a reaction, computational methods, particularly DFT, can identify the structures of reactants, products, intermediates, and, crucially, transition states. mdpi.comnih.gov For reactions involving this compound, such as its synthesis or further functionalization, theoretical calculations can determine the reaction pathway with the lowest activation energy barrier. nih.gov This allows for a detailed understanding of the bond-breaking and bond-forming processes. The calculated activation energies can be used to predict reaction rates and to understand the factors controlling selectivity (e.g., regioselectivity or stereoselectivity). nih.gov
Prediction of Non-Linear Optical Properties
Computational chemistry and molecular modeling serve as powerful tools for the theoretical investigation and prediction of the non-linear optical (NLO) properties of chemical compounds. These properties are crucial for the development of new materials for optoelectronic applications, such as optical switching and data storage. The prediction of NLO properties typically involves quantum chemical calculations to determine how a molecule's electron cloud responds to an external electric field.
For a molecule like this compound, which is a saturated heterocyclic compound, the NLO response is expected to be modest. Significant NLO effects are most commonly observed in molecules with extensive π-conjugated systems that facilitate intramolecular charge transfer (ICT) from an electron donor to an electron acceptor group. As this compound lacks this extended π-conjugation, its NLO properties are primarily determined by the polarization of its sigma bonds and lone pairs of electrons.
Theoretical Framework and Computational Methods
The NLO properties of a molecule are described by its dipole moment (μ), polarizability (α), and hyperpolarizabilities (β, γ, etc.). These are typically calculated using quantum mechanical methods, with Density Functional Theory (DFT) being a widely used approach due to its balance of accuracy and computational cost. researchgate.netjournaleras.com
The key parameters are calculated as derivatives of the molecular energy with respect to an applied electric field. The energy of the system in the presence of an external field can be expressed as a Taylor series, and from this, the polarizability and hyperpolarizability tensors can be derived.
Commonly employed DFT functionals for NLO property calculations include B3LYP and M06, often paired with a suitable basis set like 6-311G(d,p) to provide a good description of the electronic structure. researchgate.netnih.gov
Research Findings for Related Structures
While no specific computational studies on the non-linear optical properties of this compound have been reported in the scientific literature, research on other piperidine derivatives provides some context. Studies on 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives, for instance, have shown that the presence of a π-bond system is crucial for enabling the electric charge delocalization necessary for significant NLO properties. researchgate.netnih.gov These studies utilize DFT calculations to explore geometric parameters, molecular orbital energies, and to investigate the average polarizability ⟨α⟩ and first hyperpolarizability (βtot). researchgate.netnih.gov
For saturated systems like this compound, the calculated hyperpolarizability values are expected to be significantly lower than those for conjugated organic molecules. The primary contribution to their NLO response would arise from the localized electronic distributions around the nitrogen and oxygen atoms.
Predicted NLO Parameters
In the absence of specific published data for this compound, a hypothetical set of calculated NLO parameters is presented below for illustrative purposes. These values are representative of what would be expected from a DFT calculation on a small, saturated molecule and are significantly smaller than those for prominent NLO materials like p-nitroaniline.
| Parameter | Symbol | Calculated Value (a.u.) | Calculated Value (esu) |
|---|---|---|---|
| Dipole Moment | μ | ~0.8 - 1.5 | ~2.0 - 3.8 x 10-18 |
| Average Polarizability | <α> | ~80 - 100 | ~11.8 - 14.8 x 10-24 |
| First Hyperpolarizability | βtot | ~10 - 50 | ~0.086 - 0.43 x 10-30 |
Note: The values in the table are hypothetical and intended for illustrative purposes only, as no specific computational studies for this compound are currently available. The conversion factors used are: 1 a.u. of dipole moment = 2.541746 D = 2.541746 x 10⁻¹⁸ esu cm; 1 a.u. of polarizability = 0.1481847 x 10⁻²⁴ cm³ = 0.1481847 x 10⁻²⁴ esu; 1 a.u. of hyperpolarizability = 8.6393 x 10⁻³³ esu.
Applications in Chemical and Materials Science Research
Role as an Intermediate in Complex Organic Synthesis
The piperidine (B6355638) ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.net Compounds like 1-Propylpiperidin-4-ol serve as crucial chiral building blocks for the synthesis of more complex, biologically active molecules. mdpi.comnih.gov The synthesis of novel pharmaceuticals often involves the use of such intermediates to construct the core of a target molecule. epa.govresearchgate.net
The utility of piperidin-4-ol derivatives is evident in their application to create compounds with a range of therapeutic activities. For instance, piperidinol analogs have been synthesized and evaluated for their anti-tuberculosis activity. mdpi.com In these syntheses, the piperidine ring acts as a central scaffold to which various substituents are attached to optimize biological activity. The synthesis of potent narcotic analgesics, such as fentanyl analogues, also relies on piperidine-based intermediates. mdpi.com The N-substituent, in this case, the propyl group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound.
The general synthetic strategy often involves the modification of the hydroxyl group and further functionalization of the piperidine nitrogen. The presence of both a nucleophilic nitrogen and a hydroxyl group allows for a wide range of chemical modifications, making it a versatile starting material for creating diverse chemical libraries for drug discovery. epa.gov
Chemical Probes for Investigating Reaction Pathways and Molecular Recognition
Chemical probes are small molecules used to study and manipulate biological systems or chemical reactions. researchgate.net They can be designed to interact with specific targets, such as proteins or enzymes, to elucidate their function or to investigate reaction mechanisms. The structure of this compound, with its defined stereochemistry and functional groups, gives it the potential to be used as a scaffold for the development of such probes.
Molecular recognition is a fundamental process in chemistry and biology where molecules interact with high specificity. While the specific use of this compound as a chemical probe or in molecular recognition studies is not extensively documented in the available literature, related aminopiperidinol structures have been studied for their isomeric differentiation using mass spectrometry, which is a key aspect of molecular recognition. nih.gov The ability to distinguish between closely related isomers is crucial in understanding the specific interactions that govern biological activity.
The development of molecularly imprinted polymers (MIPs) for the selective recognition of specific molecules is an area where piperidine-like structures could theoretically be employed as templates or functional monomers, although specific examples involving this compound are not readily found in current research. nih.gov
Applications in Agrochemical Research: Plant Growth Regulation
Plant growth regulators (PGRs) are organic compounds that, at low concentrations, influence plant physiological processes. They are essential tools in modern agriculture for controlling plant height, branching, and flowering. Research in agrochemicals is continuously seeking new compounds with improved efficacy and environmental profiles.
A derivative of this compound has been synthesized and investigated for its potential as a plant growth stimulator. Specifically, 1-propyl-4-(3'-amino-1',2',4'-triazolo-3'-thiopropinyl) piperidin-4-ol was tested for its growth-stimulating activity on spring wheat grains. The study demonstrated that this compound exhibited significant growth-regulating properties.
The research compared the efficacy of the synthesized compound with a control (water) and a known domestic growth regulator. The results indicated that the this compound derivative had a positive effect on the growth of spring wheat.
Table 1: Investigated Compounds for Plant Growth Stimulation
| Compound Name | Role in Study |
|---|---|
| 1-propyl-4-(3'-amino-1',2',4'-triazolo-3'-thiopropinyl) piperidin-4-ol | Test Compound |
| Water | Control |
| Akpinol-alpha (KN-2) | Reference Growth Regulator |
Data sourced from a study on plant growth stimulators.
This research highlights the potential of modifying the this compound scaffold to develop new agrochemicals. The modular nature of its synthesis allows for the introduction of various functional groups, which can be tailored to achieve desired biological activities in plant systems.
Potential in Catalyst Development and Ligand Design for Organic Reactions
The development of new catalysts is a cornerstone of modern organic synthesis, enabling the efficient and selective creation of complex molecules. Transition metal catalysis, in particular, relies heavily on the design of organic ligands that can tune the reactivity and selectivity of the metal center.
Piperidine derivatives, due to the presence of the nitrogen atom with a lone pair of electrons, can act as ligands for transition metals. The nitrogen can coordinate to a metal center, and the rest of the piperidine scaffold can be functionalized to create multidentate ligands, which often lead to more stable and selective catalysts. While specific examples of this compound being used as a ligand or in catalyst development are not prominent in the surveyed literature, the general class of piperidine-containing molecules is of interest in catalysis. For example, pyridinyl alcoholato ligands, which share structural similarities, have been used to synthesize transition metal complexes for various catalytic reactions, including olefin metathesis and polymerization.
The design of a catalyst often involves creating a specific three-dimensional environment around the metal center, and the rigid, chair-like conformation of the piperidine ring can be advantageous in this regard. The hydroxyl group on this compound provides an additional coordination site or a handle for further modification to create bidentate (N, O) ligands. The propyl group on the nitrogen can also influence the steric environment around the metal, which in turn can affect the catalyst's selectivity. Although the direct application of this compound in this area is yet to be widely explored, its structural features suggest it holds potential as a scaffold for the design of novel ligands and catalysts for organic synthesis.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes for Specific Stereoisomers
The biological activity of piperidine-containing compounds can be highly dependent on their stereochemistry. google.com Therefore, the development of synthetic methods that provide precise control over the three-dimensional arrangement of atoms is crucial. Future research in the synthesis of 1-Propylpiperidin-4-ol stereoisomers should focus on asymmetric synthesis to produce enantiomerically pure forms of the molecule.
Key areas for exploration include:
Catalytic Asymmetric Reduction: Investigating novel chiral catalysts for the asymmetric reduction of a precursor, N-propyl-4-piperidone, to yield specific stereoisomers of this compound. This could involve enzymes (biocatalysis) or synthetic chiral metal complexes. researchgate.net
Stereoselective Cyclization Strategies: Designing and implementing advanced cyclization reactions, such as gold-catalyzed cyclizations or aza-Prins cyclizations, that establish the chiral center at the C4 position during the formation of the piperidine (B6355638) ring. nih.govrsc.org
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the piperidine ring with predetermined stereochemistry.
A comparative overview of potential stereoselective synthetic strategies is presented below.
| Synthetic Strategy | Potential Precursors | Key Features | Anticipated Outcome |
| Asymmetric Hydrogenation | N-propyl-4-piperidone | Employs chiral Rhodium(I) or Ruthenium(II) catalysts. nih.gov | High enantiomeric excess of either (R)- or (S)-1-Propylpiperidin-4-ol. |
| Gold-Catalyzed Cyclization | N-homopropargyl amide derivatives | Modular and flexible approach allowing for diverse substitutions. nih.gov | Excellent diastereoselectivity in ring formation. nih.gov |
| Dieckmann Cyclisation | β-amino esters | A flexible route that avoids the need for N-protective groups. core.ac.uk | Enantioselective route to substituted piperidinones, which can be reduced. core.ac.uk |
Exploration of New Chemical Transformations and Reactivity Patterns under Diverse Conditions
The this compound molecule possesses two key reactive sites: the secondary alcohol at the C4 position and the tertiary amine within the piperidine ring. The interplay and selective functionalization of these groups under various reaction conditions are ripe for investigation.
Future studies could focus on:
Selective C-H Functionalization: Employing modern catalytic methods, such as those using rhodium catalysts, to selectively activate and functionalize the C-H bonds at positions C2, C3, or C4 of the piperidine ring, leading to novel analogues. nih.gov
Transformations of the Hydroxyl Group: Exploring a wider range of reactions beyond simple oxidation or esterification. This could include substitutions with various nucleophiles, elimination reactions to form tetrahydropyridines, or participation in ring-opening and rearrangement reactions.
Reactivity of the Piperidine Nitrogen: Investigating the quaternization of the nitrogen with novel electrophiles to form piperidinium (B107235) salts with unique properties, potentially for applications as ionic liquids or phase-transfer catalysts.
Advanced Computational Studies for Predictive Chemistry and Property Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. mdpi.com For this compound and its derivatives, advanced computational studies can accelerate the design of new compounds with tailored functionalities.
Key research avenues include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of this compound derivatives with their biological activities or material properties. tandfonline.comnih.gov This involves creating a dataset of compounds and their measured activities to train predictive models. mdpi.comtandfonline.com
Molecular Dynamics (MD) Simulations: Using MD simulations to study the conformational landscape of this compound and its interactions with biological targets or other molecules in a dynamic environment. nih.govresearchgate.net This can provide insights into binding modes and mechanisms of action. nih.gov
Quantum Chemical Calculations: Employing density functional theory (DFT) and other high-level computational methods to predict spectroscopic properties, reaction mechanisms, and electronic properties of novel derivatives. researchgate.netrsc.org
The table below outlines potential computational approaches and their expected outcomes.
| Computational Method | Focus of Study | Predicted Properties |
| QSAR | Library of this compound derivatives | Biological activity (e.g., IC50), physical properties. mdpi.comtandfonline.com |
| Molecular Docking | Interaction with specific protein targets | Binding affinity, binding pose, key intermolecular interactions. nih.govresearchgate.net |
| Molecular Dynamics | Conformational flexibility and stability of ligand-protein complexes | Stability of binding, solvent effects, dynamic behavior. nih.gov |
| DFT Calculations | Electronic structure and reactivity | Spectroscopic data (NMR, IR), reaction energy barriers, heat of formation. researchgate.net |
Integration with High-Throughput Screening for New Material Discovery
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify candidates with desired properties. nih.gov By creating combinatorial libraries based on the this compound scaffold, HTS can be leveraged to discover new materials for a wide range of applications.
Future research should involve:
Combinatorial Library Synthesis: Developing efficient solid-phase or solution-phase synthetic methods to generate a large and diverse library of this compound derivatives. This would involve varying the substituents on the nitrogen atom and modifying the hydroxyl group.
Microarray Technology: Fabricating microarrays where each spot consists of a different derivative of this compound. nih.govresearchgate.net These arrays can then be screened for various properties.
Screening for Novel Properties: Utilizing HTS platforms to screen the compound library for applications beyond the traditional biomedical field. chemdiv.comnih.gov This could include screening for catalytic activity, performance as polymer components, or unique optical or electronic properties.
| Application Area | HTS Assay Type | Potential Discovery |
| Biomaterials | Cell adhesion and proliferation assays on polymer microarrays. nih.gov | Novel biocompatible coatings for medical devices. |
| Catalysis | Fluorescence-based assays for specific chemical transformations. | New catalysts for asymmetric synthesis. |
| Polymer Science | Measurement of physical properties (e.g., thermal stability, conductivity) on material arrays. | Monomers for specialty polymers with enhanced properties. |
Q & A
Basic: What are the recommended synthetic routes for 1-propylpiperidin-4-ol, and how do reaction conditions influence yield?
Answer:
The synthesis of this compound typically involves reductive amination or nucleophilic substitution of piperidin-4-ol derivatives. For example:
- Reductive amination : Reacting piperidin-4-ol with propanal in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. Yield optimization requires precise pH control (pH 5–6) and stoichiometric excess of the aldehyde .
- Nucleophilic substitution : Using 4-hydroxypiperidine and 1-bromopropane in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃). Elevated temperatures (80–100°C) improve reaction kinetics but may increase side-product formation .
Key validation : Monitor reaction progress via TLC or HPLC, and confirm purity through melting point analysis and NMR (¹H/¹³C) .
Basic: How should researchers characterize the stereochemical purity of this compound?
Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers. Retention time discrepancies ≥1.5 min indicate high stereochemical purity .
- Optical rotation : Compare observed [α]²⁵D values against literature data for 4-hydroxypiperidine derivatives. Deviations >5% suggest contamination or racemization .
- X-ray crystallography : For definitive confirmation, co-crystallize with a chiral resolving agent (e.g., tartaric acid) and analyze crystal lattice symmetry .
Advanced: How can contradictory pharmacological data for this compound derivatives be resolved?
Answer:
Contradictions often arise from variations in assay conditions or target selectivity. Mitigation strategies include:
- Dose-response standardization : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Target profiling : Use kinase/GPCR panels to assess off-target interactions (e.g., Eurofins CEREP panels). Cross-validate with molecular docking simulations (AutoDock Vina) .
- Meta-analysis : Apply PRISMA guidelines to systematically evaluate published datasets, focusing on covariates like cell line origin (e.g., HEK293 vs. CHO) or solvent effects (DMSO vs. ethanol) .
Advanced: What computational methods are effective for predicting the metabolic stability of this compound?
Answer:
- In silico ADME tools : Use SwissADME or ADMET Predictor to estimate hepatic clearance (CLH) and cytochrome P450 (CYP) isoform interactions. Prioritize derivatives with predicted CLH <15 mL/min/kg .
- Molecular dynamics (MD) simulations : Model interactions with CYP3A4/2D6 using GROMACS. Analyze binding free energy (ΔG) via MM-PBSA; ΔG < -40 kcal/mol suggests high metabolic liability .
- Experimental validation : Cross-check predictions with in vitro microsomal assays (human liver microsomes + NADPH). Use LC-MS to quantify parent compound depletion over 60 min .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing and synthesis steps .
- Waste disposal : Collect aqueous/organic waste separately in UN-certified containers. Neutralize acidic/basic residues before disposal (pH 6–8) .
- Spill management : Absorb small spills with vermiculite, then treat with 10% acetic acid. For large spills, evacuate and contact hazardous waste teams .
Advanced: How can researchers optimize the selectivity of this compound analogs for σ1 vs. σ2 receptors?
Answer:
- Structural modulation : Introduce bulkier substituents (e.g., tert-butyl) at the piperidine N-position to sterically hinder σ2 binding. Computational docking (Glide SP) shows a 3.2 Å cavity difference between σ1/σ2 .
- Pharmacophore modeling : Use Schrödinger’s Phase to align analogs with co-crystallized σ1 ligands (PDB: 5HK1). Prioritize compounds with hydrogen-bonding motifs to Ser107/Glu172 .
- In vitro validation : Perform competitive binding assays (³H-(+)-pentazocine for σ1, ³H-DTG for σ2). Selectivity ratios >100-fold confirm specificity .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
- ¹H NMR : Look for characteristic signals: δ 3.6–3.8 ppm (piperidine C4-OH), δ 2.8–3.2 ppm (N-propyl CH₂), and δ 1.4–1.6 ppm (propyl CH₃) .
- IR spectroscopy : Confirm hydroxyl (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches. Absence of carbonyl peaks (1700 cm⁻¹) rules out oxidation byproducts .
- Mass spectrometry (ESI-MS) : Expect [M+H]⁺ at m/z 158.1 (C₈H₁₇NO). Fragmentation ions at m/z 100.1 (piperidine ring) validate the scaffold .
Advanced: How should researchers address batch-to-batch variability in this compound synthesis?
Answer:
- Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to optimize critical parameters (e.g., temperature, reagent ratio). Central composite designs reveal optimal conditions with ≤5% yield variability .
- Process analytical technology (PAT) : Implement inline FTIR to monitor intermediate formation (e.g., imine in reductive amination). Adjust reagent flow rates in real-time .
- Stability testing : Store batches under ICH guidelines (25°C/60% RH for 6 months). Use HPLC to track degradation products (e.g., N-oxide formation) .
Basic: What ethical considerations apply to in vivo studies of this compound derivatives?
Answer:
- IACUC compliance : Adhere to ARRIVE 2.0 guidelines for animal welfare. Justify sample sizes via power analysis (α=0.05, β=0.2) to minimize unnecessary subjects .
- Data anonymization : Use alphanumeric codes (e.g., PPL-001 to PPL-100) for subject IDs. Store datasets on encrypted servers with access logs .
- Conflict disclosure : Declare funding sources (e.g., NIH R01) and patent filings in publications to mitigate bias .
Advanced: What strategies validate the biological activity of this compound in complex matrices (e.g., serum)?
Answer:
- Matrix normalization : Spike synthetic matrices with deuterated internal standards (e.g., this compound-d9) to correct for ion suppression in LC-MS .
- Microdialysis : Implant probes in rodent brains (striatum) to collect unbound fractions. Compare extracellular concentrations with plasma levels .
- Target engagement assays : Use TR-FRET (e.g., LanthaScreen) to quantify target occupancy in live cells. EC₅₀ shifts >2-fold indicate matrix interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
